molecular formula C24H34ClNO18 B12400442 Gal-G2-CNP

Gal-G2-CNP

Cat. No.: B12400442
M. Wt: 660.0 g/mol
InChI Key: KMYYNUOXSFGLNX-STTJGHISSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gal-G2-CNP can be synthesized using an enzymatic method. The synthesis involves the reaction of G2-CNP with a sugar nucleotide donor, UDP-Gal, in the presence of the enzyme LgtE and an enzyme activator. The reaction is carried out at a pH range of 5 to 9 and a temperature range of 25 to 42°C for 1 to 4 hours .

Industrial Production Methods: The industrial production of this compound typically involves the use of automated procedures to ensure consistency and efficiency. The reagents used in the production process include MES buffer, calcium chloride, sodium chloride, and stabilizers . The working reagent is prepared by mixing equal volumes of reagent R1 and reagent R2, and the stability of the working reagent is maintained at 2 to 8°C for up to two weeks .

Chemical Reactions Analysis

Types of Reactions: Gal-G2-CNP undergoes hydrolysis reactions catalyzed by amylases. The hydrolysis of this compound results in the release of 2-chloro-4-nitrophenol (CNP), which can be measured colorimetrically .

Common Reagents and Conditions: The hydrolysis reaction of this compound is typically carried out in the presence of amylase enzymes. The reaction conditions include a temperature of 37°C and a pH of 6.0 .

Major Products Formed: The major product formed from the hydrolysis of this compound is 2-chloro-4-nitrophenol (CNP) .

Scientific Research Applications

Gal-G2-CNP is widely used in scientific research for the determination of amylase activity. It is used as a substrate in colorimetric assays to measure the activity of novel amylases and pancreatic amylases .

Mechanism of Action

Gal-G2-CNP acts as a substrate for amylase enzymes. The amylase catalyzes the hydrolysis of this compound, resulting in the release of 2-chloro-4-nitrophenol (CNP). The hydrolysis reaction can be inhibited by alpha-amylase inhibitors, which bind to the enzyme and prevent the hydrolysis of this compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H34ClNO18

Molecular Weight

660.0 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-/m1/s1

InChI Key

KMYYNUOXSFGLNX-STTJGHISSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

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